Mass Shift of +7 Da Enables Unambiguous Quantification by LC-MS/MS
D-Glycero-D-guloheptonate-d7 provides a nominal mass increase of 7.05 Da (from 248.16 to 255.21) compared to the unlabeled sodium D-glycero-D-guloheptonate . This mass shift exceeds the minimum recommended +3 Da separation for reliable internal standard use in small molecule LC-MS/MS assays, ensuring that the isotopic cluster of the analyte does not interfere with the internal standard signal . In contrast, the unlabeled compound offers 0 Da shift and is indistinguishable from endogenous analyte, while the uniformly 13C-labeled analog provides a comparable +7 Da shift but at a significantly higher cost .
| Evidence Dimension | Nominal Mass Shift (Internal Standard vs. Analyte) |
|---|---|
| Target Compound Data | +7.05 Da (255.21 g/mol) |
| Comparator Or Baseline | Unlabeled sodium D-glycero-D-gulo-heptonate: 0 Da (248.16 g/mol); UL-13C7 analog: +7 Da |
| Quantified Difference | 7 Da advantage over unlabeled; cost advantage over 13C |
| Conditions | LC-MS/MS analysis of heptonate in biological matrices |
Why This Matters
The 7 Da mass shift is sufficient to eliminate spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) quantitation.
